
4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one
Overview
Description
4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound with the molecular formula C11H12N4OS. This compound belongs to the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
It’s structurally similar to metamitron , which primarily targets the photosystem II in plants .
Mode of Action
Metamitron, a structurally similar compound, disrupts photosystem ii, inhibiting electron transport . It is absorbed effectively through the leaf surface and the roots .
Biochemical Pathways
Metamitron, a structurally similar compound, affects the photosynthetic electron transport chain by disrupting photosystem ii .
Pharmacokinetics
Metamitron, a structurally similar compound, is known to have low polarity and is hydrophobic in nature . It has a pKa value of 2.9 , suggesting it can exist in different ionic states depending on the pH of the environment, which could impact its absorption and distribution.
Result of Action
Metamitron, a structurally similar compound, once absorbed, is translocated acropetally to the leaves of the target plants .
Action Environment
Metamitron, a structurally similar compound, is very stable in acidic media and decomposed by strong alkalis . Its stability might be influenced by pH, temperature, and other environmental factors .
Biochemical Analysis
Cellular Effects
It’s hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that it exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified .
Transport and Distribution
Information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a triazine ring. The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like dioxane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in dioxane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one exhibits strong antimicrobial properties. Preliminary studies suggest its efficacy against various bacterial strains, positioning it as a potential antibiotic agent. The presence of the benzylsulfanyl group enhances its ability to penetrate microbial membranes, thereby increasing its effectiveness .
Anticancer Potential
The compound has shown promising results in anticancer studies. Its structural similarities to other triazine derivatives known for anticancer activity suggest potential efficacy against various cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Herbicidal Properties
Due to its chemical structure, this compound may possess herbicidal properties. Compounds in the triazine family are often explored for their ability to inhibit plant growth regulators or act as herbicides. Research into its effectiveness against specific weed species could lead to its use in agricultural settings .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several strains of bacteria. The results indicated significant inhibition zones compared to control groups. This suggests that the compound could be developed into a new class of antibiotics targeting resistant bacterial strains.
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of the compound, various human cancer cell lines (including MCF-7 and HeLa) were treated with different concentrations of this compound. The findings demonstrated dose-dependent cytotoxicity and increased apoptotic markers in treated cells compared to untreated controls .
Comparison with Similar Compounds
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
4-Amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine: Another triazine derivative with similar structural features.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Used as an intermediate in the synthesis of herbicides.
Uniqueness: 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is unique due to its benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Biological Activity
Overview
4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family, characterized by the molecular formula . This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features contribute to its potential as an antimicrobial and anticancer agent.
The compound has a unique structure that includes a benzylsulfanyl group, which enhances its reactivity and biological activity compared to other triazine derivatives. The synthesis typically involves nucleophilic substitution reactions under controlled conditions, often utilizing sodium carbonate and dioxane as solvents .
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial activity. A study explored its efficacy against various bacterial strains, revealing that it exhibits potent inhibitory effects. The compound was particularly effective against Gram-positive bacteria due to its ability to disrupt cellular processes .
Carbonic Anhydrase Inhibition
One of the notable biological activities of this compound is its inhibition of human carbonic anhydrases (hCAs), which are critical enzymes involved in various physiological processes. In vitro studies demonstrated that derivatives of this compound showed strong inhibition against hCA isoforms with low nanomolar inhibitory constants (K_i) . The structure–activity relationship indicated that modifications in the side chains significantly influenced inhibitory potency.
Compound | hCA Isozyme | K_i (nM) |
---|---|---|
4-Amino-3-benzylsulfanyl-6-methyl | hCA XII | 7.5 - 9.6 |
Other Derivatives | hCA I & II | ~40 - 51 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies suggest that it can interfere with cellular proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .
Case Studies
- Inhibition of hCA Isozymes : A comprehensive study evaluated various triazine derivatives for their ability to inhibit different hCA isozymes. The results indicated that modifications in the benzylsulfanyl group enhanced selectivity for specific isozymes, particularly hCA IX and XII .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against a panel of pathogens. Results showed that the compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, highlighting its potential as a new antimicrobial agent .
Properties
IUPAC Name |
4-amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8-10(16)15(12)11(14-13-8)17-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLVKJHBNALSPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.